molecular formula C14H19FN2S B4853735 N-(4-fluorobenzyl)-3-methyl-1-piperidinecarbothioamide

N-(4-fluorobenzyl)-3-methyl-1-piperidinecarbothioamide

Cat. No. B4853735
M. Wt: 266.38 g/mol
InChI Key: NYUBLPZDBBJONP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-methyl-1-piperidinecarbothioamide, commonly known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. BTCP has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and chronic pain.

Scientific Research Applications

BTCP has been studied extensively for its potential use in the treatment of various neurological disorders. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. BTCP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.

Mechanism of Action

The exact mechanism of action of BTCP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma receptor agonist. This dual mechanism of action is thought to be responsible for the anxiolytic, antidepressant, and analgesic effects of BTCP.
Biochemical and Physiological Effects:
BTCP has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its anxiolytic and antidepressant effects. It has also been shown to reduce pain sensitivity in animal models, which is believed to be due to its sigma receptor agonist activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using BTCP in lab experiments is its well-characterized pharmacological profile. It has been extensively studied in animal models, and its effects on behavior and neurotransmitter levels are well understood. However, one limitation of using BTCP in lab experiments is its relatively low potency compared to other SSRIs and sigma receptor agonists.

Future Directions

There are several areas of research that could be pursued in the future with regards to BTCP. One area of interest is its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Another area of interest is its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, more research could be done to elucidate the exact mechanism of action of BTCP and to identify any potential side effects or safety concerns.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2S/c1-11-3-2-8-17(10-11)14(18)16-9-12-4-6-13(15)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUBLPZDBBJONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-methylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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